4-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde
Description
4-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde is a brominated benzaldehyde derivative featuring a 4-(dimethylamino)piperidin-1-yl substituent at the ortho position of the aromatic ring. This compound is of interest in medicinal chemistry due to its structural complexity, which combines a reactive aldehyde group, a bromine atom (enhancing electrophilicity), and a tertiary amine-containing piperidine moiety.
Properties
IUPAC Name |
4-bromo-2-[4-(dimethylamino)piperidin-1-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-16(2)13-5-7-17(8-6-13)14-9-12(15)4-3-11(14)10-18/h3-4,9-10,13H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXSWLWYFUCRDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=C(C=CC(=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the bromination of a suitable benzaldehyde derivative, followed by the introduction of the piperidinyl group through nucleophilic substitution reactions. The dimethylamino group is then introduced via reductive amination or similar methods. Reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzoic acid.
Reduction: 4-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine/Piperazine Ring
(a) 5-Bromo-2-(4-methylpiperazin-1-yl)benzaldehyde (CAS 628325-60-0)
- Molecular Formula : C₁₂H₁₅BrN₂O.
- Molecular Weight : 295.17 g/mol.
- Key Difference: Replaces the 4-(dimethylamino)piperidine group with a 4-methylpiperazine.
- Impact : The methylpiperazine introduces an additional hydrogen bond acceptor (N atom), increasing polarity (TPSA ~32.3 vs. ~23.6 for the target compound). This may reduce lipophilicity and alter pharmacokinetics .
(b) 4-Bromo-2-(piperidin-1-yl)benzaldehyde (CAS 643094-36-4)
- Molecular Formula: C₁₂H₁₄BrNO.
- Molecular Weight : 280.15 g/mol.
- Key Difference: Lacks the dimethylamino group on the piperidine ring.
(c) 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde (CAS 1774896-24-0)
- Molecular Formula : C₁₄H₁₉BrN₂O.
- Molecular Weight : 311.22 g/mol.
- Key Difference : Bromine at position 5 instead of 4 on the benzaldehyde ring.
- Impact : Altered steric and electronic effects may influence binding affinity in receptor-ligand interactions .
Biological Activity
4-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde is a synthetic compound notable for its complex structure, which includes a bromine atom and a dimethylamino group attached to a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 311.22 g/mol. The presence of the bromine atom enhances its reactivity, while the dimethylamino group contributes to its biological activity by facilitating interactions with various biological targets.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom may engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for certain biological targets, potentially affecting cellular pathways and processes.
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound indicate that it may inhibit cancer cell proliferation. The mechanism may involve modulation of signaling pathways related to cell growth and apoptosis. For example, compounds with similar piperidine structures have been noted for their ability to target pathways involved in various cancers, including leukemia .
Case Studies
- Antibacterial Efficacy : A study evaluating the antibacterial activity of piperidine derivatives found that compounds with similar structures exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . This suggests that this compound could have comparable efficacy.
- Anticancer Potential : In vitro studies on related piperidine derivatives indicated promising results against various cancer cell lines, suggesting that this compound might also demonstrate similar anticancer effects through specific molecular interactions .
Research Findings Summary
Q & A
Q. What are the standard synthetic routes for preparing 4-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde?
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A common method involves reacting 4-bromo-2-fluorobenzaldehyde with 4-(dimethylamino)piperidine under basic conditions. For example, anhydrous K₂CO₃ in DMF at 80°C for 12 hours facilitates substitution, with yields dependent on solvent polarity and temperature control .
Q. What spectroscopic techniques are used to characterize this compound?
Key methods include:
- IR spectroscopy : C=O stretch at ~1653 cm⁻¹ and aromatic C=C bands at ~1524 cm⁻¹ .
- ¹H NMR : Distinct signals for the aldehyde proton (δ ~9.8 ppm), piperidine protons (δ ~2.2–3.2 ppm), and aromatic protons (δ ~6.4–7.7 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 175 for related benzaldehyde derivatives) confirm molecular weight .
Q. What safety precautions are essential when handling this compound?
- Skin/eye contact : Flush with water for 15 minutes; use PPE to avoid exposure .
- Inhalation/ingestion : Work in a fume hood; avoid oral ingestion and consult medical help if exposed .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity .
- Base strength : K₂CO₃ (mild base) vs. NaOH (strong base) impacts substitution efficiency in halogenated benzaldehydes .
- Temperature : Prolonged heating (e.g., 12 hours at 80°C) ensures complete substitution but may require monitoring for side reactions .
Q. How can discrepancies in spectral data (e.g., unexpected NMR peaks) be resolved?
- Impurity analysis : Use TLC or HPLC to identify byproducts; repurify via column chromatography .
- Computational validation : Compare experimental ¹H NMR shifts with density functional theory (DFT)-predicted values to confirm assignments .
Q. What computational methods predict the compound’s reactivity or biological interactions?
- DFT calculations : Model electron density distribution to identify reactive sites (e.g., aldehyde group) .
- Molecular docking : Study interactions with biological targets (e.g., enzymes) using crystal structures of related piperidine complexes .
Q. How can stability under varying storage conditions (pH, light, temperature) be analyzed?
- Stress testing : Expose the compound to UV light, heat (40–60°C), or acidic/basic buffers. Monitor degradation via HPLC .
- Kinetic studies : Track decomposition rates to determine optimal storage conditions (e.g., inert atmosphere, dark vials) .
Q. What crystallographic techniques confirm the molecular structure?
- Single-crystal X-ray diffraction : Resolve bond lengths and angles, as demonstrated for zinc complexes with piperidine ligands .
- Powder XRD : Assess crystallinity and phase purity for bulk samples .
Q. How to assess toxicity when limited toxicological data are available?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
